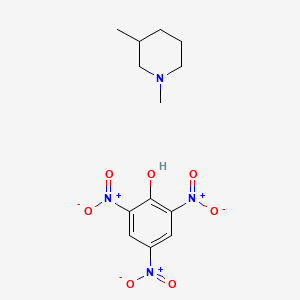
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpiperidine and 2,4,6-trinitrophenol. 1,3-Dimethylpiperidine is a six-membered heterocyclic compound containing one nitrogen atom and two methyl groups attached to the piperidine ring. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This compound is known for its explosive properties and has been widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpiperidine can be achieved through the hydrogenation of 3,5-dimethylpyridine. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 1,3-dimethylpiperidine can then be combined with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions. The resulting 2,4,6-trinitrophenol can then be purified and combined with 1,3-dimethylpiperidine to form the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenolic hydroxyl group in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of 2,4,6-trinitrophenol.
Reduction: Reduced forms of the nitro groups.
Substitution: Alkylated or acylated derivatives of 2,4,6-trinitrophenol.
Applications De Recherche Scientifique
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dimethylpiperidine; 2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring in 1,3-dimethylpiperidine can also interact with various molecular targets, modulating their activity and function.
Comparaison Avec Des Composés Similaires
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol can be compared with other similar compounds such as:
2,4-Dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol, resulting in different chemical and biological properties.
1,3-Dimethylpiperidine: Similar piperidine structure but without the nitroaromatic component.
Picric Acid: Another name for 2,4,6-trinitrophenol, highlighting its explosive properties.
The uniqueness of this compound lies in the combination of the piperidine ring and the nitroaromatic component, resulting in distinct chemical and biological properties.
Propriétés
Numéro CAS |
16780-02-2 |
|---|---|
Formule moléculaire |
C13H18N4O7 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
1,3-dimethylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H15N.C6H3N3O7/c1-7-4-3-5-8(2)6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,3-6H2,1-2H3;1-2,10H |
Clé InChI |
VDKXCKCUFRECLK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


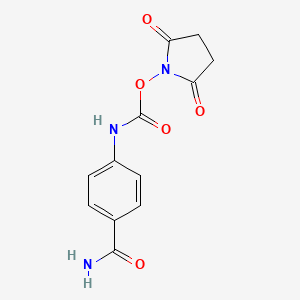
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
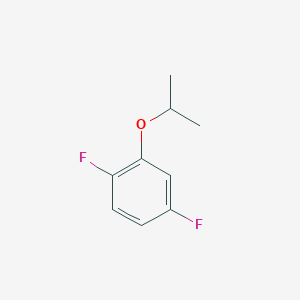
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
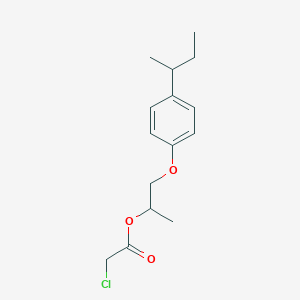
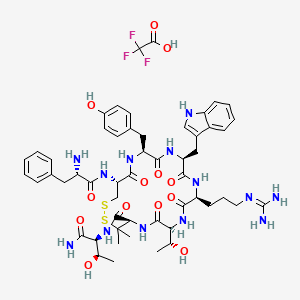


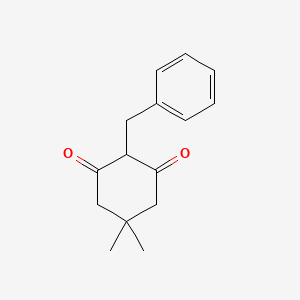
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
